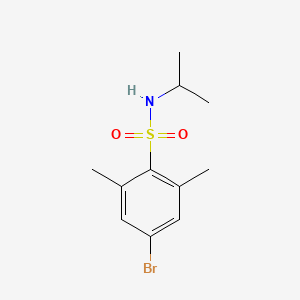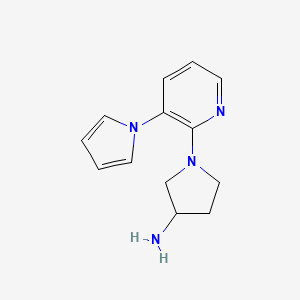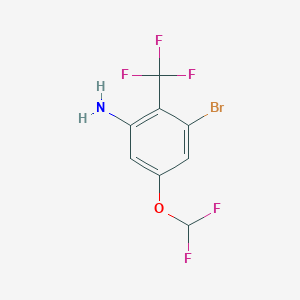
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline
Overview
Description
“3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is a chemical compound. However, there is limited information available about this specific compound12. It is structurally similar to “2-Bromo-5-(trifluoromethyl)aniline”, which has been used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease3.
Synthesis Analysis
The synthesis of similar compounds, such as “3-bromo-5-trifluoromethylaniline”, has been described in the literature4. However, the specific synthesis process for “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not directly available. However, the structure of similar compounds like “3-Bromo-5-(trifluoromethyl)aniline” can be found5.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline”. However, “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis of inhibitors of the hepatitis C virus (HCV) NS3 protease3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, a similar compound, “3-Bromo-5-(difluoromethoxy)-2-(trifluoromethyl)benzaldehyde”, has a predicted boiling point of 291.0±40.0 °C and a predicted density of 1.714±0.06 g/cm36.Safety And Hazards
The safety and hazards associated with “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation7.
Future Directions
The future directions for the use of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not readily available. However, similar compounds have been used in the development of new anticancer medicines4, suggesting potential future applications in medical research.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-4-1-3(16-7(10)11)2-5(15)6(4)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUBJLQUKJEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



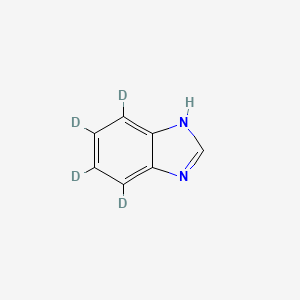
![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)
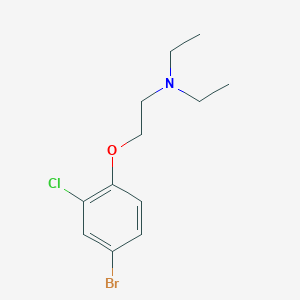
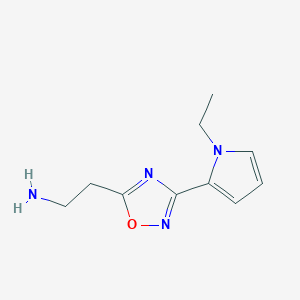
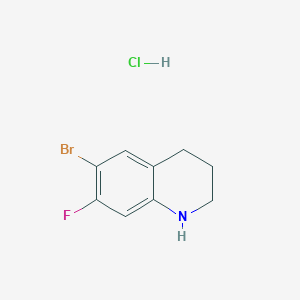
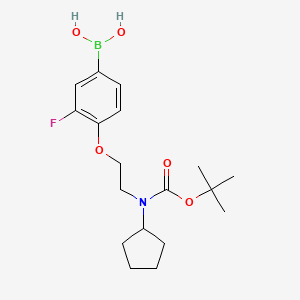
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)
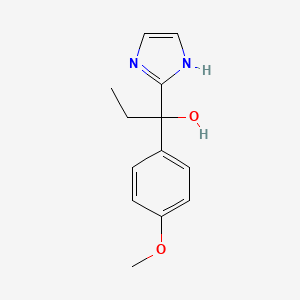
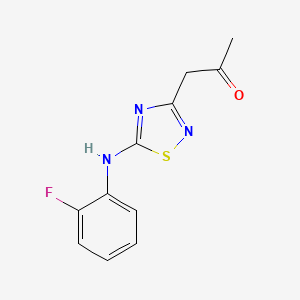
![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
